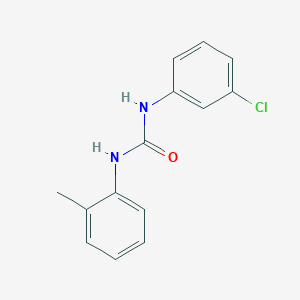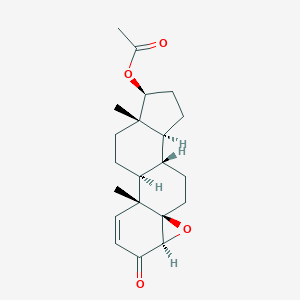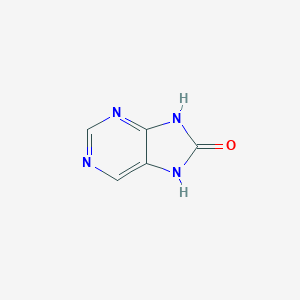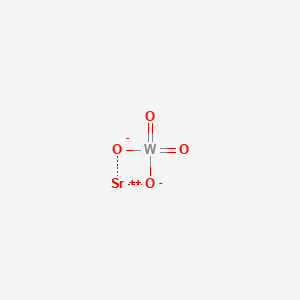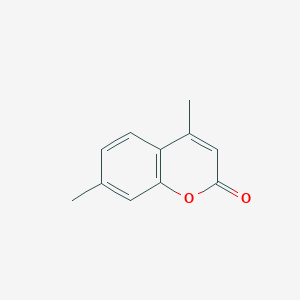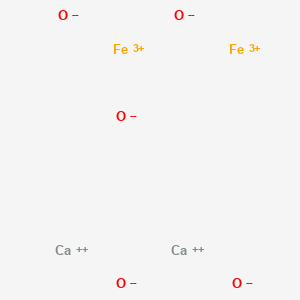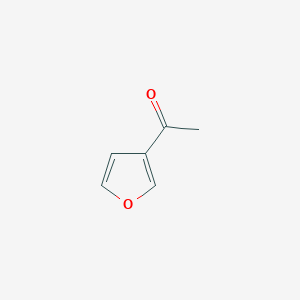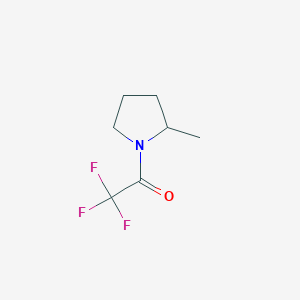
Lead disulphamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead disulphamidate, also known as lead N,N'-disulphamidate or Pb(DS)2, is a chemical compound that has been studied for its potential applications in the field of medicine and biotechnology. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of Lead disulphamidate disulphamidate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Studies have shown that Lead disulphamidate disulphamidate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Lead disulphamidate disulphamidate in lab experiments is its low toxicity and high solubility in water. However, its stability in solution can be affected by pH and temperature changes, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Lead disulphamidate disulphamidate. Some of these include:
1. Further studies on its mechanism of action and cellular targets.
2. Development of new drugs based on Lead disulphamidate disulphamidate for the treatment of cancer, infections, and inflammatory diseases.
3. Investigation of its potential use as a biopesticide or antifungal agent.
4. Exploration of its potential applications in the field of nanotechnology, such as the development of new materials with unique properties.
In conclusion, Lead disulphamidate disulphamidate is a promising compound with potential applications in the field of medicine and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential uses.
Synthesemethoden
Lead disulphamidate can be synthesized through a simple reaction between Lead disulphamidate acetate and ammonium disulphate. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Lead disulphamidate has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
13767-78-7 |
|---|---|
Produktname |
Lead disulphamidate |
Molekularformel |
H4N2O6PbS2 |
Molekulargewicht |
399 g/mol |
IUPAC-Name |
lead(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Pb/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
ZOWGRGPFDVHBAE-UHFFFAOYSA-L |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |
Kanonische SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |
Andere CAS-Nummern |
13767-78-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



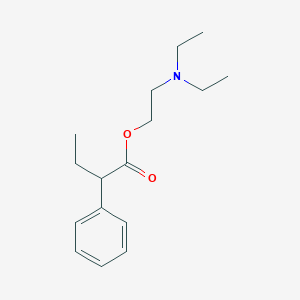
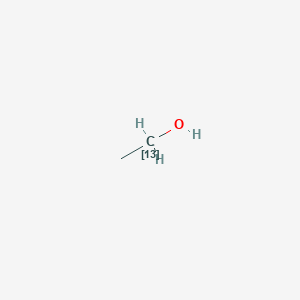
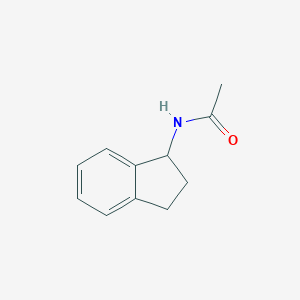
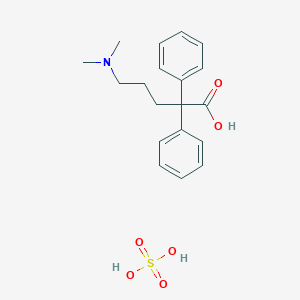
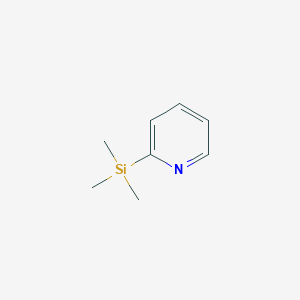
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
